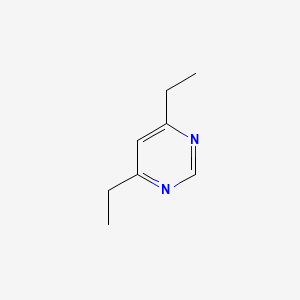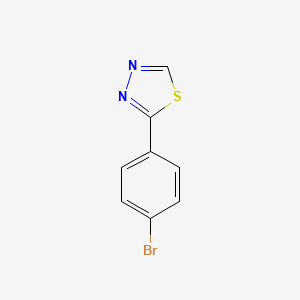
2-(4-Bromophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of materials with specific electronic properties.
Mécanisme D'action
The biological activity of 2-(4-Bromophenyl)-1,3,4-thiadiazole is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . In cancer cells, it may interfere with cell proliferation pathways, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
4-(4-Bromophenyl)-thiazol-2-amine: Another heterocyclic compound with a bromophenyl group, known for its antifungal activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness: 2-(4-Bromophenyl)-1,3,4-thiadiazole stands out due to its specific structural features that confer unique biological activities. Its thiadiazole ring system is particularly effective in interacting with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H5BrN2S |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |
Clé InChI |
ONJVHBYVYOIMLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


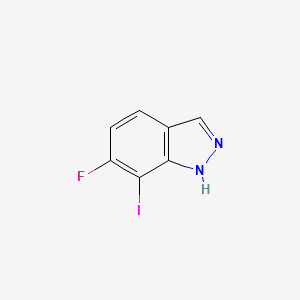
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
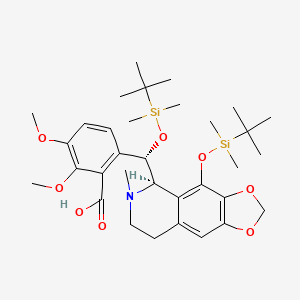
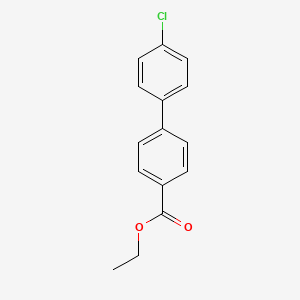


![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)

![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
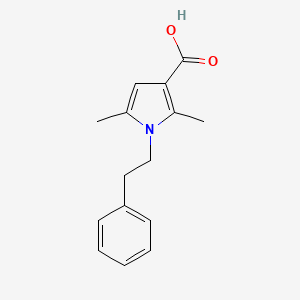
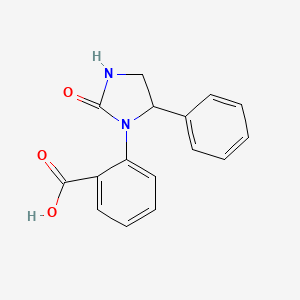

![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
